DSPE-PEG5-azide

Descripción general

Descripción

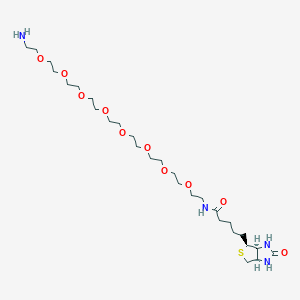

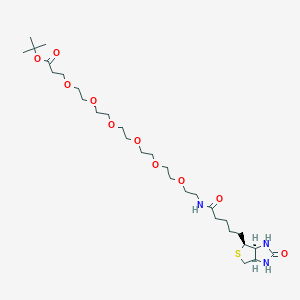

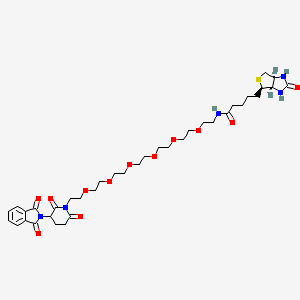

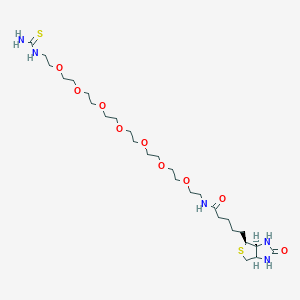

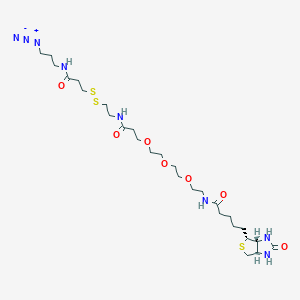

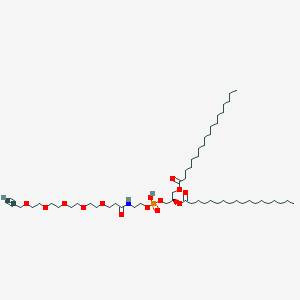

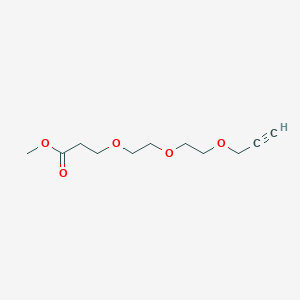

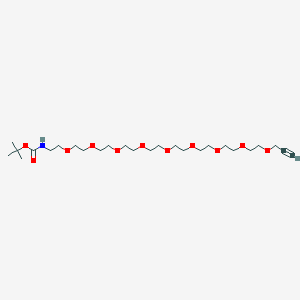

DSPE-PEG5-azide, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-azide, is a heterobifunctional polyethylene glycol linker. This compound is widely used in the field of drug delivery and bioconjugation due to its unique properties. The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine moiety allows for the encapsulation and congregation of hydrophobic drugs, while the hydrophilic polyethylene glycol segment enhances water solubility. The azide group enables click chemistry reactions, making it a versatile tool in various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG5-azide typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and subsequent functionalization with an azide group. The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the introduction of the azide group. The process can be summarized as follows:

- Activation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with a suitable activating agent.

- Conjugation with polyethylene glycol under controlled conditions.

- Introduction of the azide group using copper-catalyzed azide-alkyne cycloaddition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Análisis De Reacciones Químicas

Types of Reactions: DSPE-PEG5-azide undergoes various chemical reactions, primarily involving the azide group. The most common reactions include:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

SPAAC: This reaction is usually performed in an aqueous medium at room temperature, without the need for additional catalysts

Major Products:

CuAAC: The major product is a triazole-linked conjugate.

SPAAC: The major product is a triazole-linked conjugate formed without the need for a copper catalyst

Aplicaciones Científicas De Investigación

DSPE-PEG5-azide has a wide range of applications in scientific research, including:

Drug Delivery: The compound is used to create liposomes and nanoparticles for targeted drug delivery. .

Bioconjugation: The azide group enables click chemistry reactions, allowing for the conjugation of biomolecules such as proteins, peptides, and nucleic acids

PROTACs (Proteolysis Targeting Chimeras): this compound is used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system

Imaging: The compound is used in the development of imaging agents for diagnostic purposes

Mecanismo De Acción

The mechanism of action of DSPE-PEG5-azide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazole linkages. This property is exploited in various applications, such as drug delivery and bioconjugation, where the compound facilitates the formation of stable conjugates. In the context of PROTACs, this compound serves as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, leading to the selective degradation of the target protein .

Comparación Con Compuestos Similares

Azido-polyethylene glycol-succinimidyl carbonate: Another azide-functionalized polyethylene glycol linker used in bioconjugation.

Azido-polyethylene glycol-thiophene: Used in the synthesis of conjugated polymers for electronic applications.

Azido-polyethylene glycol-benzyl: Used in the synthesis of drug delivery systems.

Uniqueness of DSPE-PEG5-azide: this compound stands out due to its amphiphilic nature, which allows for the encapsulation of hydrophobic drugs and enhances water solubility. Additionally, its ability to undergo both copper-catalyzed and strain-promoted click chemistry reactions makes it a versatile tool in various scientific applications .

Propiedades

IUPAC Name |

[(2R)-3-[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H105N4O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(60)69-49-51(72-54(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-71-73(62,63)70-40-36-56-52(59)35-38-64-41-43-66-45-47-68-48-46-67-44-42-65-39-37-57-58-55/h51H,3-50H2,1-2H3,(H,56,59)(H,62,63)/t51-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYJRHJQIGPSEN-NLXJDERGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105N4O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100795 | |

| Record name | Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112737-73-0 | |

| Record name | Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)